molecular formula C14H15ClN2O4S B12791773 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 125056-62-4

6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12791773
CAS No.: 125056-62-4
M. Wt: 342.8 g/mol
InChI Key: ONTQHBVQFIZIOI-UHFFFAOYSA-N
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Description

6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound that belongs to the class of thymine derivatives This compound is characterized by the presence of a 4-chlorophenylthio group and a 2-hydroxyethoxy methyl group attached to the thymine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting from commercially available thymine. The key steps include:

    Thioether Formation: The introduction of the 4-chlorophenylthio group is achieved through a nucleophilic substitution reaction. Thymine is reacted with 4-chlorophenylthiol in the presence of a base such as sodium hydride or potassium carbonate.

    Etherification: The 2-hydroxyethoxy methyl group is introduced via an etherification reaction. This involves the reaction of the intermediate product with 2-chloroethanol in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the 4-chlorophenylthio group using reducing agents such as lithium aluminum hydride.

    Substitution: The 2-hydroxyethoxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Dechlorinated products

    Substitution: Various substituted thymine derivatives

Scientific Research Applications

6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

    Medicine: Investigated for its potential antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA, potentially leading to the disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Methylthymine: Lacks the 4-chlorophenylthio and 2-hydroxyethoxy methyl groups.

    6-(Phenylthio)thymine: Contains a phenylthio group instead of a 4-chlorophenylthio group.

    1-(2-Hydroxyethoxy)methylthymine: Lacks the 4-chlorophenylthio group.

Uniqueness

6-((4-Chlorophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to the presence of both the 4-chlorophenylthio and 2-hydroxyethoxy methyl groups. These functional groups confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

125056-62-4

Molecular Formula

C14H15ClN2O4S

Molecular Weight

342.8 g/mol

IUPAC Name

6-(4-chlorophenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C14H15ClN2O4S/c1-9-12(19)16-14(20)17(8-21-7-6-18)13(9)22-11-4-2-10(15)3-5-11/h2-5,18H,6-8H2,1H3,(H,16,19,20)

InChI Key

ONTQHBVQFIZIOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)Cl

Origin of Product

United States

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